molecular formula C22H18ClN5O2 B2393892 (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide CAS No. 1211984-06-3

(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide

Katalognummer: B2393892
CAS-Nummer: 1211984-06-3
Molekulargewicht: 419.87
InChI-Schlüssel: BWCILUWGFZHLDI-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide is a synthetic chemical hybrid compound designed for advanced pharmacological research. It features a molecular architecture that combines a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its significant heterocyclic properties, with an (E)-configured acrylamide linker and a 2-chlorophenyl group . The [1,2,4]triazolo[4,3-b]pyridazine system is a privileged structure in medicinal chemistry, known to confer a broad spectrum of biological activities, making its derivatives key candidates in the investigation of new therapeutic agents . Compounds based on the 1,2,4-triazole heterocycle have demonstrated a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, and antiviral effects in scientific literature . Furthermore, structurally related 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine analogs have been investigated for their central nervous system (CNS) activity and have shown promise as anxiolytic agents in preclinical models . The specific integration of the chlorophenyl moiety and the flexible ethoxyethyl chain in this molecule is intended to modulate its physicochemical properties and enhance its potential for target interaction. This product is intended for research purposes only, specifically for use as a standard or building block in hit-to-lead optimization campaigns, phenotypic screening, and for probing structure-activity relationships (SAR) in drug discovery. It is strictly for laboratory use. (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c23-18-9-5-4-6-16(18)10-12-20(29)24-14-15-30-21-13-11-19-25-26-22(28(19)27-21)17-7-2-1-3-8-17/h1-13H,14-15H2,(H,24,29)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCILUWGFZHLDI-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)/C=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring connected to an acrylamide moiety with a chloro-substituted phenyl group. This structural arrangement is significant for its biological interactions.

Pharmacological Profile

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antimicrobial properties. A study indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
    • The specific compound's activity against these pathogens is yet to be fully characterized but is expected to follow the trends observed in other triazole derivatives.
  • Anticancer Properties :
    • Triazoles have been explored for their anticancer effects. Research shows that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
    • The specific mechanism of action for (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide remains to be elucidated but may involve interference with cellular signaling pathways.
  • Anti-inflammatory Effects :
    • Compounds with similar triazole structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
    • The potential of this compound in treating inflammatory diseases could be significant, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl and triazole rings can significantly impact potency and selectivity:

  • Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring Variations : Alterations in the triazole structure can lead to varying degrees of biological activity, particularly in terms of enzyme inhibition and receptor binding .

Case Studies

  • Antibacterial Study :
    A series of related triazole compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those present in our compound led to minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Cancer Cell Line Testing :
    In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs induced significant cytotoxicity and cell cycle arrest at concentrations below 10 μM . These findings suggest potential therapeutic applications in oncology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess antibacterial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the triazolo[4,3-b]pyridazine moiety in the structure of (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide may enhance its efficacy as an antimicrobial agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. Studies have demonstrated that similar triazole derivatives can inhibit inflammatory pathways and cytokine production, suggesting that (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide may also exhibit these effects .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism through which (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide exerts its anticancer effects warrants further investigation.

Therapeutic Implications

Given its diverse biological activities, (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide holds potential for development as a therapeutic agent in several domains:

Antimicrobial Therapy

The compound could be explored as a new candidate for treating infections caused by resistant bacterial strains.

Anti-inflammatory Drugs

Its anti-inflammatory properties may lead to applications in treating chronic inflammatory diseases.

Cancer Therapeutics

The anticancer activity suggests potential use in oncology, particularly for cancers resistant to conventional therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and P. aeruginosa
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents / Modifications Key Biological Activity / Application Reference
(Target Compound) 1,2,4-triazolo[4,3-b]pyridazine - 3-Phenyl
- 6-O-ethylacrylamide with (E)-2-chlorophenyl
Hypothesized kinase inhibition (e.g., EGFR-TK)
(13g) () Imidazo[4,5-b]pyridine - 6-Chloro, 2-(4-methylpiperazinyl)phenyl
- (E)-3-(6-chloropyridin-2-yl)-2-cyanoacrylamide
Anticancer (synthesis pathway described)
N-(3-(1-substituted benzyl-1H-triazol-4-yl)methoxy)pyridin-2-yl)-3-phenyl-acrylamide () Pyridine-triazole hybrid - Triazole-linked benzyl/allyl groups
- 3-Phenylacrylamide
Antimicrobial (synthesis focus)
Compound 6g () Pyrido[3,4-b]indole - 4-(N-propenoyl azylmethyl)triazole
- (E)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Neuroprotective or CNS-targeted (structural analogy)
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () 1,2,4-triazolo[4,3-b]pyridazine - 3-Methyl
- 4-Ethoxyphenyl acetamide
Kinase inhibition (database entry)

Structural and Functional Insights:

Core Heterocycle Variations :

  • The target compound’s 1,2,4-triazolo[4,3-b]pyridazine core differentiates it from imidazo[4,5-b]pyridine (13g) or pyridine-triazole hybrids (). The triazolo-pyridazine system may offer enhanced metabolic stability compared to pyridine-based analogs due to reduced susceptibility to oxidative degradation .
  • In contrast, compound 6g () uses a pyridoindole core, which confers planar aromaticity for DNA intercalation but lacks the triazole’s hydrogen-bonding capacity .

Acrylamide Side Chain Modifications: The (E)-2-chlorophenyl acrylamide in the target compound contrasts with 13g’s cyanoacrylamide and chloropyridyl group. Cyanoacrylamides often exhibit stronger electrophilicity for covalent target binding, while chlorophenyl groups enhance lipophilicity and membrane permeability . Compound 3312 () shares a chlorophenyl-acrylamide motif but lacks the triazolo-pyridazine core, highlighting the target compound’s balance between hydrophobicity and heterocyclic diversity .

Ether linkages (e.g., the ethoxyethyl spacer in the target compound) improve solubility relative to purely hydrocarbon-linked analogs (e.g., ’s triazole-methoxy derivatives) .

Q & A

Basic: What are the critical reaction conditions for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the triazolo[4,3-b]pyridazine core .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridazin-6-yl oxygen .
  • Catalysts : Base catalysts (e.g., NaH, K₂CO₃) for deprotonation during acrylamide coupling .
  • Reaction Time : Extended times (12–24 hrs) for heterocycle formation, monitored via TLC/HPLC .
    Methodological Tip : Use kinetic studies to identify rate-limiting steps and optimize yields (e.g., adjusting stoichiometry of 2-chlorophenylacrylic acid derivatives) .

Basic: How do the functional groups in this compound influence its reactivity?

Answer:
Key functional groups and their roles:

  • Triazolo[4,3-b]pyridazine Core : Provides π-π stacking potential for biological target binding; susceptible to electrophilic substitution at C-3 .
  • Acrylamide Linker : (E)-configuration ensures planar geometry for hydrogen bonding with enzymes; the β-chlorophenyl group enhances lipophilicity .
  • Ether Oxygen : Stabilizes intermediates via resonance during nucleophilic attacks .
    Characterization : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and intramolecular interactions .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm acrylamide (E)-stereochemistry (δ 6.5–7.5 ppm for vinyl protons) and triazole ring protons (δ 8.0–9.0 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z ~474) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
    Advanced Tip : Couple LC-MS with collision-induced dissociation (CID) to study fragmentation patterns .

Advanced: How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?

Answer:
Contradictions may arise from:

  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers; validate with dynamic light scattering (DLS) .
  • Off-Target Effects : Perform counter-screening against related kinases or GPCRs .
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .
    Methodological Approach : Apply statistical meta-analysis to compare datasets across cell lines (e.g., HEK293 vs. HepG2) .

Advanced: What strategies enhance the compound’s biological activity through structural modification?

Answer:

  • Acrylamide Optimization : Replace the β-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target affinity .
  • Triazole Substitution : Introduce hydrophilic groups (e.g., -SO₂NH₂) at C-3 to enhance solubility .
  • Linker Flexibility : Shorten the ethyloxy spacer to reduce entropic penalties during binding .
    Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or JAK2 .

Advanced: How can computational modeling predict metabolic stability?

Answer:

  • ADMET Prediction : Tools like SwissADME assess CYP450 metabolism hotspots (e.g., oxidation at the triazole ring) .
  • MD Simulations : Simulate liver microsome interactions to identify sites of glucuronidation .
  • QM/MM Calculations : Evaluate activation energies for hydrolytic cleavage of the acrylamide bond .
    Validation : Cross-reference with in vitro microsomal stability assays (e.g., t₁/₂ > 60 mins desirable) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
    Emergency Measures : Immediate ethanol wash for skin contact; consult SDS for spill management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.